3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol
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Overview
Description
3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with 3-amino-2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H14N2OS |
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Molecular Weight |
186.28 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H14N2OS/c1-5(3-9)8(11)7-4-12-6(2)10-7/h4-5,8,11H,3,9H2,1-2H3 |
InChI Key |
YDAIVVZPZIULNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(C(C)CN)O |
Origin of Product |
United States |
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